molecular formula C9H11F2NO2 B13603961 (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13603961
M. Wt: 203.19 g/mol
InChI Key: HCCJJCHWZBQUKB-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms may enhance the compound’s stability and reactivity. The methoxy group can influence the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Contains chlorine atoms instead of fluorine atoms.

    (s)-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Has an ethoxy group instead of a methoxy group.

Uniqueness

The presence of both fluorine atoms and a methoxy group in (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol makes it unique compared to its analogs

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1

InChI Key

HCCJJCHWZBQUKB-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1F)F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(CO)N

Origin of Product

United States

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